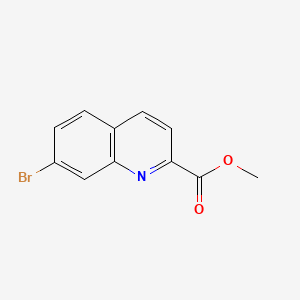

Methyl 7-bromoquinoline-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 7-bromoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZMEPNNMSTQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 7 Bromoquinoline 2 Carboxylate

Precursor-Based Synthesis Strategies

The formation of Methyl 7-bromoquinoline-2-carboxylate is achieved through established chemical transformations starting from a suitable precursor, most notably 7-bromoquinoline-2-carboxylic acid.

Esterification of 7-bromoquinoline-2-carboxylic Acid

The most direct route to this compound is the esterification of 7-bromoquinoline-2-carboxylic acid. afinitica.com This transformation can be accomplished through several well-established methods, including classical acid catalysis and modern coupling and energy-assisted techniques.

The Fischer-Speier esterification, a cornerstone of organic synthesis, presents a viable and straightforward method for the synthesis of this compound. mdpi.commdpi.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant, with a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.com The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol. mdpi.com Subsequent dehydration leads to the formation of the methyl ester. To drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. mdpi.com

A directly analogous procedure has been reported for the synthesis of the isomeric Methyl 6-bromoquinoline-2-carboxylate. durham.ac.uk In this synthesis, 6-bromoquinoline-2-carboxylic acid was refluxed in methanol with a catalytic quantity of methanesulfonic acid for 6 hours, yielding the desired methyl ester in 85% yield after workup. durham.ac.uk This provides a strong procedural basis for the synthesis of the 7-bromo isomer.

Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification

| Parameter | Value/Condition | Source |

|---|---|---|

| Substrate | 7-bromoquinoline-2-carboxylic acid | afinitica.com |

| Reagent | Methanol (in excess) | mdpi.commdpi.com |

| Catalyst | Concentrated H₂SO₄ or Methanesulfonic Acid | mdpi.comdurham.ac.uk |

| Temperature | Reflux | durham.ac.uk |

| Reaction Time | ~6 hours | durham.ac.uk |

| Typical Yield | ~85% (by analogy) | durham.ac.uk |

For substrates that may be sensitive to the harsh conditions of strong acid and high temperatures, esterification can be achieved under milder conditions using coupling reagents. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), in conjunction with a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgnih.gov

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate is then susceptible to nucleophilic attack by the alcohol. The role of DMAP is crucial; it acts as an acyl transfer agent by reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is then readily esterified by the alcohol, regenerating the catalyst in the process. mdpi.com This method is advantageous as it can be performed at room temperature and often leads to high yields, even with sterically hindered substrates. organic-chemistry.orgnih.gov The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration. nih.gov

Table 2: Representative Conditions for Coupling Reagent-Mediated Esterification

| Parameter | Value/Condition | Source |

|---|---|---|

| Substrate | 7-bromoquinoline-2-carboxylic acid | afinitica.com |

| Reagent | Methanol | organic-chemistry.org |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | nih.gov |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | nih.gov |

| Solvent | Dichloromethane (CH₂Cl₂) or other aprotic solvents | nih.gov |

| Temperature | 0 °C to Room Temperature | nih.gov |

| Reaction Time | ~3 hours | nih.gov |

The application of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including esterifications. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net

For the esterification of carboxylic acids, a mixture of the acid, an alcohol, and a catalyst can be subjected to microwave irradiation. mdpi.com Various catalytic systems can be employed, including traditional acid catalysts or specialized catalysts designed for microwave conditions. mdpi.comresearchgate.net The rapid heating provided by microwaves can efficiently overcome the activation energy barrier of the reaction, leading to a significant rate enhancement. researchgate.net While specific examples for this compound are not prevalent, general protocols for microwave-assisted esterification of aryl carboxylic acids are well-documented and applicable. mdpi.comrsc.org

Table 3: General Parameters for Microwave-Assisted Esterification

| Parameter | Value/Condition | Source |

|---|---|---|

| Substrate | Aryl Carboxylic Acid | rsc.org |

| Reagent | Alcohol | mdpi.com |

| Catalyst | Acid catalyst or other specialized promoters | mdpi.com |

| Solvent | Often the alcohol itself or a high-boiling point solvent | researchgate.net |

| Temperature | Typically 100-150 °C | researchgate.net |

| Reaction Time | 5-30 minutes | researchgate.net |

Derivatization from Related Quinoline (B57606) Intermediates

Alternative synthetic strategies can involve the structural modification of other quinoline derivatives to arrive at the target compound.

The outline specifies a potential synthetic route involving the structural rearrangement of Methyl 7-bromoquinoline-4-carboxylate to this compound. rlavie.com However, a thorough review of the scientific literature reveals no established or documented examples of this specific positional isomerization of the carboxylate group from the 4-position to the 2-position on the quinoline ring system. Such rearrangements are not common transformations in quinoline chemistry under standard laboratory conditions. Therefore, this proposed pathway is not a recognized or validated method for the synthesis of the target compound based on available chemical literature.

Utilizing 7-bromoquinoline (B152726) as a Core Building Block

The synthesis of this compound can be achieved by the direct functionalization of the 7-bromoquinoline core. This approach is advantageous as it begins with the readily available bromo-substituted quinoline scaffold. The key challenge lies in the selective introduction of a carboxylate group at the C2 position of the pyridine (B92270) ring. Modern synthetic methods, particularly palladium-catalyzed C-H activation, have become powerful tools for this type of transformation. mdpi.com

The general strategy often involves the initial conversion of 7-bromoquinoline to its corresponding N-oxide. The N-oxide functionality activates the C2 position, making it more susceptible to metallation and subsequent functionalization. mdpi.comrsc.org Palladium(II) catalysts are commonly employed to facilitate the regioselective activation of the C2-H bond. rsc.org Following the C-H activation event, the introduction of the carboxylate group can be accomplished through various methods, such as carbonylation with carbon monoxide and methanol or reaction with a suitable chloroformate. The final step typically involves the reduction of the N-oxide back to the quinoline.

Table 1: Representative Conditions for C2-Functionalization of Quinoline N-Oxides

| Step | Reagent/Catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Dichloromethane or Acetic Acid | Room Temp. to Reflux | High yield conversion to 7-bromoquinoline N-oxide |

| C2-Carboxylation | Pd(OAc)₂, CO, Methanol | Toluene or DMF | 80-120 °C | Formation of the C2-ester on the N-oxide |

| Reduction | PCl₃ or PPh₃ | Dichloromethane or THF | 0 °C to Room Temp. | Reduction of N-oxide to afford the final product |

De Novo Synthesis Approaches to the Quinoline Skeleton

De novo strategies involve constructing the quinoline ring system from simpler, non-quinoline precursors. These methods offer high flexibility in introducing a variety of substituents onto the heterocyclic framework.

Modified Pfitzinger Reactions for Quinoline Carboxylates

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from the condensation of an isatin (B1672199) with a carbonyl compound under basic conditions. wikipedia.orgresearchgate.net Modifications to this reaction allow for the synthesis of quinoline-2-carboxylic acid derivatives.

To produce this compound, a brominated isatin is required as the starting material. Specifically, the condensation of 5-bromoisatin (B120047) with a pyruvate (B1213749) source (such as pyruvic acid or an ester thereof) leads to the formation of the 7-bromoquinoline-2-carboxylic acid skeleton. sigmaaldrich.com The mechanism begins with the base-catalyzed hydrolytic ring-opening of the 5-bromoisatin to form a keto-acid intermediate. wikipedia.org This intermediate then undergoes condensation with pyruvic acid, where the aniline (B41778) amine reacts with the ketone of the pyruvic acid to form an imine, followed by an intramolecular cyclization and dehydration to yield the final aromatic quinoline ring. wikipedia.orgijsr.net The resulting carboxylic acid can then be esterified to yield the methyl ester.

The presence of the electron-withdrawing bromine atom on the isatin ring can influence the reaction rate and efficiency. The deactivating nature of the halogen may necessitate more forcing reaction conditions to achieve good yields. researchgate.net Optimization often involves adjusting the base, solvent, and temperature. Strong alkaline conditions, such as using a concentrated potassium hydroxide (B78521) solution, are typically required to ensure the efficient initial ring-opening of the brominated isatin. ijsr.net The reaction may also require higher temperatures and extended reaction times to drive the condensation and cyclization steps to completion.

Table 2: Typical Pfitzinger Reaction Parameters for Brominated Analogues

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Materials | 5-Bromoisatin, Pyruvic Acid | Provides the necessary atoms for the 7-bromoquinoline-2-carboxylic acid core. |

| Base | Ethanolic Potassium Hydroxide (33%) | Strong base required to open the lactam ring of the electron-deficient isatin. ijsr.net |

| Temperature | Reflux | Provides energy to overcome the activation barrier for condensation and cyclization. |

| Work-up | Acidification | Neutralizes the base and precipitates the quinoline carboxylic acid product. |

Skraup/Doebner-von Miller Type Condensations

The Skraup and Doebner-von Miller reactions are acid-catalyzed condensations of anilines with α,β-unsaturated carbonyl compounds (or their precursors, like glycerol) to form quinolines. wikipedia.orgresearchgate.net To generate the 7-bromoquinoline skeleton via this route, 3-bromoaniline (B18343) is the required starting material. This method builds the quinoline core, which must then be functionalized in a separate step to introduce the C2-carboxylate group, as described in section 2.1.2.2.

A significant challenge in the Skraup-type synthesis using meta-substituted anilines, such as 3-bromoaniline, is the potential formation of two constitutional isomers: the 7-bromo and the 5-bromo quinolines. brieflands.com The regioselectivity of the cyclization step is a critical factor that must be controlled. Research has shown that the reaction conditions, particularly the choice of acid and oxidizing agent, can significantly influence the product ratio. brieflands.com For the reaction of m-toluidine (B57737) (a methyl analogue of m-bromoaniline), a mixture of sulfuric acid and m-nitrobenzenesulfonate (B8546208) as the oxidant produced a 2:1 ratio of the 7-methyl to 5-methylquinoline (B1294701) isomers. brieflands.com This suggests that careful selection of reagents can favor the formation of the desired 7-substituted isomer, which is often the thermodynamically more stable product. Subsequent nitration of the resulting mixture can, in some cases, selectively yield the desired functionalized product due to the directing effects of the existing substituents. brieflands.com

Table 3: Regioselectivity in Skraup-Type Synthesis with m-Substituted Anilines

| Aniline Substrate | Reagents | Product Ratio (7-isomer : 5-isomer) | Reference |

|---|---|---|---|

| m-Toluidine | Glycerol, H₂SO₄, m-Nitrobenzene-sulfonate | 2 : 1 | brieflands.com |

Palladium-Catalyzed Carbonylation and Cyclization Strategies

Palladium-catalyzed reactions are powerful tools for the synthesis of quinolines and their derivatives. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds in a controlled manner.

Carbon Monoxide Insertion Reactions for Ester Formation

A prominent method for the introduction of the methyl carboxylate group at the 2-position of the quinoline ring is through palladium-catalyzed carbonylation. This reaction typically involves the coupling of an aryl halide (or triflate) with carbon monoxide and an alcohol. In the context of this compound synthesis, a suitable precursor would be a 7-bromo-2-haloquinoline.

A general and effective system for the palladium-catalyzed carbonylation of aryl bromides to their corresponding methyl esters utilizes a Xantphos ligand. nih.gov This system operates under a mild 70 °C and an atmospheric pressure of carbon monoxide, with a 10-fold excess of methanol. nih.gov The reaction is tolerant of various functional groups, which is advantageous when working with multifunctional molecules. nih.gov The catalytic cycle, initiated by the reduction of a Pd(II) precursor to the active Pd(0) species, involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by CO insertion to form a palladium-acyl intermediate. Subsequent reaction with methanol leads to the formation of the methyl ester and regeneration of the Pd(0) catalyst. nih.govnih.govliv.ac.uk

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Pressure (atm CO) | Substrate Scope | Ref. |

| Pd(OAc)₂ | Xantphos | Et₃N | Methanol/Triethylamine | 70 | 1 | Aryl bromides | nih.gov |

| Pd₂(dba)₃ | Xantphos | Et₃N | Methanol/Triethylamine | 70 | 1 | Aryl bromides | nih.gov |

Ligand Design for Improved Catalytic Efficiency

The choice of ligand is critical in palladium-catalyzed carbonylation reactions as it influences the stability, activity, and selectivity of the catalyst. For the synthesis of esters from aryl halides, ligands must facilitate the key steps of oxidative addition, CO insertion, and reductive elimination.

Bidentate phosphine (B1218219) ligands, such as Xantphos, are often employed to enhance catalytic activity and stability. nih.gov The "bite angle" of the diphosphine ligand, which is the P-Pd-P angle, plays a significant role in determining the geometry and reactivity of the catalytic complex. For some carbonylation processes, ligands that enforce a specific coordination geometry are preferred to promote the desired reaction pathway and suppress side reactions. Computational and experimental studies aid in the rational design of ligands with optimal steric and electronic properties for a specific transformation. nih.gov

Novel Synthetic Routes and Advanced Techniques

Beyond traditional methods, the development of novel synthetic strategies continues to provide more efficient and versatile access to complex quinoline structures.

Regioselective Cycloaddition Reactions for Bromoquinoline Cores

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and atom-economical approach to construct the quinoline core with control over substitution patterns.

The Diels-Alder reaction involves the combination of a diene and a dienophile to form a six-membered ring. In the context of quinoline synthesis, an appropriately substituted aniline derivative can act as or be converted into the diene component, which then reacts with a suitable dienophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. acs.org

For the synthesis of a 7-bromoquinoline derivative, a potential strategy involves the reaction of a 4-bromoaniline (B143363) derivative with a dienophile that can be subsequently converted to the 2-carboxylate group. For instance, a formal [4+2]-cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide, and a 1-bromoalkyne has been reported for the regioselective synthesis of 3-bromoquinoline (B21735) derivatives. acs.org While this specific example leads to a 3-bromo substituent, the underlying principle of controlling regioselectivity through the choice of reactants and reaction conditions is broadly applicable. The synthesis of quinoline derivatives through such cycloaddition pathways often provides access to a wide range of substitution patterns that may be difficult to achieve through other methods. acs.orgnih.govmdpi.com

| Diene Precursor Type | Dienophile Type | Key Feature | Resulting Substitution | Ref. |

| N-Aryliminium ion (from Arylmethyl azide) | 1-Bromoalkyne | Formal [4+2]-cycloaddition | 3-Bromoquinoline | acs.org |

| Aniline | α,β-Unsaturated carbonyl compound | Doebner-von Miller reaction | Substituted quinolines | sci-hub.se |

| 2-Aminobenzaldehyde | Ketone | Friedländer synthesis | Substituted quinolines |

Stereochemical Considerations in Quinoline Annulation

The annulation process, or the formation of the quinoline ring system, can present stereochemical challenges, particularly when creating chiral centers. While this compound itself is achiral, the synthesis of its derivatives or analogues may involve the creation of stereocenters, making the stereochemical control of the quinoline-forming reaction crucial.

The development of asymmetric Friedländer annulation, for example, has enabled the synthesis of chiral quinolines. nih.gov This is often achieved through the use of chiral catalysts or auxiliaries that can influence the facial selectivity of the cyclization step. The mechanism of the Friedländer synthesis involves an initial aldol (B89426) condensation followed by cyclization and dehydration. researchgate.net Controlling the stereochemistry of the initial C-C bond formation is key to achieving an enantioselective outcome.

Similarly, the Povarov reaction, a three-component reaction involving anilines, aldehydes, and activated alkenes, is a powerful tool for synthesizing tetrahydroquinolines, which are direct precursors to quinolines. acs.org The use of chiral catalysts, including chiral amine catalysts, has been shown to afford tetrahydroquinolines with high enantioselectivity and diastereoselectivity (up to 99% ee and >95:5 dr). acs.org These chiral tetrahydroquinolines can then be oxidized to the corresponding quinoline derivatives, transferring the stereochemical information.

Table 1: Comparison of Stereoselective Quinoline Synthesis Methods

| Method | Key Features | Typical Outcome | Reference |

|---|---|---|---|

| Asymmetric Friedländer Annulation | Use of chiral catalysts or auxiliaries during the cyclization of a 2-aminoaryl ketone and a carbonyl compound. | Enantiomerically enriched quinolines. | nih.gov |

| Asymmetric Povarov Reaction | Three-component reaction catalyzed by a chiral catalyst, often a chiral amine. | Highly enantio- and diastereoselective synthesis of tetrahydroquinolines, which can be oxidized to quinolines. | acs.org |

Metal-Free and Organocatalytic Approaches

To address the environmental and economic drawbacks of metal catalysts, significant research has focused on metal-free and organocatalytic methods for quinoline synthesis. mdpi.commdpi.com These approaches often utilize readily available, non-toxic catalysts and milder reaction conditions. nih.gov

One prominent metal-free approach involves the use of molecular iodine as a catalyst. rsc.org Iodine can mediate the formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. organic-chemistry.orgresearchgate.net This method proceeds through a proposed self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization cascade. organic-chemistry.org The advantages of this method include the use of a low-cost, eco-friendly catalyst and the formation of multiple C-C and C-N bonds in a single operation. rsc.org

Organocatalysis, using small organic molecules to accelerate reactions, has also been successfully applied to quinoline synthesis. Pyrrolidine, for instance, has been used to catalyze the reaction of 4-azido-7-chloroquinoline with β-ketoesters to produce 7-chloroquinoline-1,2,3-triazoyl carboxylates in moderate to excellent yields. scielo.br This demonstrates the potential for using organocatalysts to synthesize functionalized quinolines under mild, metal-free conditions. scielo.br Furthermore, Brønsted acids like p-toluenesulfonic acid are known to catalyze reactions such as the Doebner-Miller reaction. wikipedia.orgsynarchive.com

Table 2: Examples of Metal-Free and Organocatalytic Quinoline Synthesis

| Reaction Type | Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Pseudo Three-Component Reaction | Molecular Iodine (I₂) | Aryl amines, Acetylenedicarboxylates | Metal-free, low-cost catalyst, high regioselectivity, broad substrate scope. | rsc.org |

| Formal [3+2+1] Cycloaddition | Molecular Iodine (I₂) | Methyl ketones, Arylamines, Styrenes | Activates the methyl group of ketones, metal-free, self-sequenced cascade. | organic-chemistry.orgresearchgate.net |

| Enamine-Azide Cycloaddition | Pyrrolidine | 4-azido-7-chloroquinoline, β-ketoesters | Mild conditions, moderate to excellent yields for functionalized quinolines. | scielo.br |

| Doebner-Miller Reaction | p-Toluenesulfonic acid | Anilines, α,β-unsaturated carbonyls | Acid-catalyzed, avoids metal contamination. | wikipedia.org |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and potential for automation and scalability. nih.govunimi.it These benefits are particularly relevant for the synthesis of heterocyclic compounds like quinolines.

The synthesis of quinoline derivatives has been successfully translated to continuous flow systems. For instance, a continuous-flow strategy was developed for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, achieving the desired products within minutes. acs.org While specific flow synthesis protocols for this compound are not widely reported, existing methodologies for related structures can be adapted. For example, tandem Wittig-Michael reactions to form C-glycosyl acetates have been effectively performed in flow, demonstrating the platform's utility for multi-step sequences. nih.gov

Key reaction steps in traditional quinoline syntheses, such as condensation and cyclization, can be optimized under flow conditions. The precise control over reaction parameters like temperature, pressure, and residence time allows for fine-tuning of reaction outcomes, potentially increasing yields and reducing byproduct formation compared to batch processes. nih.gov

Table 3: Advantages of Flow Chemistry in Quinoline Synthesis

| Parameter | Advantage in Flow Chemistry | Reference |

|---|---|---|

| Safety | Improved control over reaction exotherms and handling of hazardous intermediates. | nih.gov |

| Scalability | Straightforward scale-up by running the system for longer or using parallel reactors. | nih.gov |

| Efficiency | Reduced reaction times and often higher yields due to superior mixing and heat transfer. | nih.govacs.org |

| Automation | Potential for automated synthesis and optimization of reaction conditions. | nih.gov |

Multi-component Reactions for Direct Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. Several classic named reactions for quinoline synthesis are MCRs, providing direct access to the quinoline core.

Pfitzinger Reaction : This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This method is particularly relevant for synthesizing quinoline-2-carboxylic acid derivatives if an appropriate dicarbonyl compound is used. The reaction mechanism involves the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org

Doebner-von Miller Reaction : This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, typically under acidic catalysis. wikipedia.orgsynarchive.comiipseries.org It is a versatile method for producing a variety of substituted quinolines. wikipedia.org

Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgyoutube.com It is particularly useful for preparing 2,4-substituted quinolines. The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org

Povarov Reaction : As mentioned earlier, this is a three-component reaction of anilines, aldehydes, and activated alkenes. acs.orgmdpi.com It is a powerful method for generating substituted (tetrahydro)quinolines and has been adapted for metal-free and organocatalytic conditions. organic-chemistry.orgrsc.org

These MCRs offer a high degree of atom economy and step efficiency, allowing for the rapid construction of complex quinoline libraries from simple starting materials.

Table 4: Overview of Multi-component Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl compound, Base | Substituted quinoline-4-carboxylic acids | wikipedia.orgresearchgate.net |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound, Acid | Substituted quinolines | wikipedia.orgiipseries.org |

| Combes Synthesis | Aniline, β-Diketone, Acid | 2,4-Substituted quinolines | wikipedia.orgyoutube.com |

| Povarov Reaction | Aniline, Aldehyde, Activated alkene | Substituted (tetrahydro)quinolines | acs.orgmdpi.com |

Chemical Reactivity and Transformation Pathways

Reactivity of the Bromine Moiety

The bromine atom at the C7 position of the quinoline (B57606) ring is the primary site of reactivity for methyl 7-bromoquinoline-2-carboxylate. This reactivity is influenced by the electron-withdrawing nature of the quinoline ring itself, which facilitates reactions that would be difficult to achieve on a more electron-rich aromatic system like bromobenzene.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for functionalizing aryl halides. masterorganicchemistry.comlibretexts.org In this pathway, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction culminates in the departure of the leaving group, restoring the aromaticity of the ring. libretexts.org For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups, which stabilize the anionic intermediate. masterorganicchemistry.comlibretexts.org The quinoline ring system is inherently electron-deficient, which facilitates this type of reaction.

The bromine at the C7 position of this compound can be displaced by a variety of strong nucleophiles. The scope of effective nucleophiles in SNAr reactions is broad, although the specific reactivity can depend on the reaction conditions and the nature of the substrate.

Amines : Primary and secondary amines, both aliphatic and aromatic, are commonly used nucleophiles in SNAr reactions to form new carbon-nitrogen (C-N) bonds. Studies on related halo-substituted quinazolines and quinolines have shown successful substitution with anilines, benzylamines, and various aliphatic amines. nih.govnih.gov

Alcohols : Alkoxides, the conjugate bases of alcohols, can serve as potent oxygen nucleophiles to displace the bromide and form aryl ethers.

Thiols : Thiolates, derived from thiols, are excellent sulfur nucleophiles and can be employed to create aryl thioethers through the SNAr pathway.

The rate and feasibility of nucleophilic aromatic substitution on this compound are governed by several factors. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition Step (Formation of Meisenheimer Complex) : A nucleophile adds to the carbon bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org This is typically the rate-determining step. The stability of this intermediate is crucial; the electron-withdrawing nitrogen atom and the C2-carboxylate group on the quinoline ring help to delocalize the negative charge, thereby stabilizing the complex and lowering the activation energy for its formation. masterorganicchemistry.com

Elimination Step (Loss of Leaving Group) : The bromide ion is expelled, and the aromaticity of the quinoline ring is restored. This step is generally fast.

From a kinetic standpoint, the reaction rate is influenced by the nucleophilicity of the attacking species and the electronic properties of the quinoline ring. Thermodynamically, the reaction is driven by the formation of a stable aromatic product and the departure of a good leaving group like bromide.

Cross-Coupling Reactions at C7 Position

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. yonedalabs.com The bromine atom at the C7 position of this compound makes it an ideal electrophilic partner for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. yonedalabs.comfishersci.co.uklibretexts.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. fishersci.co.uk

In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C7 position. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Challenging couplings involving heteroaryl substrates, such as bromoquinolines, have been successfully optimized. nih.gov

Below is a table summarizing typical components used in Suzuki-Miyaura coupling reactions.

| Component | Examples | Purpose |

| Aryl Halide | This compound | Electrophilic coupling partner. |

| Organoboron Reagent | Phenylboronic acid, Pyridine-3-boronic acid, Vinylboronic acid pinacol (B44631) ester | Nucleophilic coupling partner, source of the new carbon fragment. yonedalabs.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, reductive elimination). fishersci.co.uk |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. fishersci.co.uk |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. yonedalabs.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. organic-chemistry.org This reaction has largely replaced classical methods like the Ullmann condensation due to its broader substrate scope and milder reaction conditions. It is highly effective for coupling both primary and secondary amines with aryl halides. organic-chemistry.orgchemspider.com

For this compound, Buchwald-Hartwig amination provides a direct route to 7-aminoquinoline (B1265446) derivatives. Selective amination at a bromo-substituted position in the presence of other potentially reactive sites on a quinoline ring has been demonstrated, highlighting the precision of this methodology. nih.gov The reaction typically requires a palladium source and a specialized phosphine (B1218219) ligand, which is critical for the efficiency of the catalytic cycle. nih.gov

A summary of typical components for the Buchwald-Hartwig amination is provided in the table below.

| Component | Examples | Purpose |

| Aryl Halide | This compound | Electrophilic coupling partner. |

| Amine | Aniline (B41778), Morpholine, Cyclohexylamine | Nucleophilic coupling partner, source of the nitrogen group. chemspider.com |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. chemspider.com |

| Ligand | BINAP, Xantphos, RuPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. chemspider.comnih.gov |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, facilitating its entry into the catalytic cycle. chemspider.com |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent to facilitate the reaction. chemspider.com |

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical transformation that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For this compound, this process would convert it into Methyl quinoline-2-carboxylate. This reaction is fundamentally important for removing halogenated functional groups, which are often introduced to direct other synthetic steps or are present in environmental pollutants. A common laboratory method for achieving this is catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate.

Reactivity of the Methyl Ester Group

The methyl ester at the C2-position is another key reactive site on the molecule. It is susceptible to nucleophilic acyl substitution, with hydrolysis being the most fundamental transformation.

Hydrolysis to Carboxylic Acid

The methyl ester can be converted to the corresponding carboxylic acid, 7-bromoquinoline-2-carboxylic acid, through hydrolysis under either acidic or basic conditions.

Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium-driven process. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of methanol (B129727) yield the final carboxylic acid product. To drive the equilibrium towards the carboxylic acid, an excess of water is typically used.

Basic hydrolysis, also known as saponification, is an irreversible process that is commonly used for the conversion of esters to carboxylic acids. The reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. A final acidification step with a strong acid is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.

Transesterification Reactions

Transesterification is a fundamental process wherein the ester group of this compound is exchanged by reacting it with a different alcohol. This reaction is typically catalyzed by either an acid or a base. The process allows for the incorporation of different alkoxy groups, modifying the properties of the parent molecule. For instance, reacting the methyl ester with ethanol (B145695) in the presence of a catalyst would yield Ethyl 7-bromoquinoline-2-carboxylate and methanol. The reaction equilibrium can be shifted toward the product by using the new alcohol as a solvent or by removing the methanol byproduct.

Table 1: Illustrative Transesterification Reactions

| Starting Ester | Reagent Alcohol | Product Ester | Byproduct |

| This compound | Ethanol | Ethyl 7-bromoquinoline-2-carboxylate | Methanol |

| This compound | Isopropanol | Isopropyl 7-bromoquinoline-2-carboxylate | Methanol |

| This compound | Benzyl alcohol | Benzyl 7-bromoquinoline-2-carboxylate | Methanol |

Amidation Reactions

The conversion of this compound into various amides represents a significant synthetic pathway, as the amide functional group is a cornerstone in many biologically active molecules and materials. diva-portal.org This transformation can be achieved through several protocols.

Direct amidation involves the reaction of the ester with an amine, often requiring specific conditions to drive the reaction forward due to the relatively low reactivity of esters compared to other acylating agents. Research has shown that systems such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) can effectively promote the direct amidation of methyl esters. nih.gov This method is particularly valuable for its operational simplicity and ability to acylate even weakly nucleophilic amines. nih.gov The reaction typically proceeds rapidly, often within minutes, at room temperature. nih.gov This approach allows for the synthesis of a wide array of amides from this compound by reacting it with various primary or secondary amines. Other silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) have also been developed for the direct amidation of carboxylic acids, which proceeds via an in-situ generated silyl (B83357) ester intermediate. chemistryviews.org

Table 2: Representative Direct Amidation Reactions

| Amine Reagent | Product Amide |

| Aniline | N-phenyl-7-bromoquinoline-2-carboxamide |

| Piperidine | (7-bromoquinolin-2-yl)(piperidin-1-yl)methanone |

| Benzylamine | N-benzyl-7-bromoquinoline-2-carboxamide |

A more traditional and highly efficient route to amides from this compound proceeds via a two-step sequence involving the formation of a more reactive intermediate, such as an acid chloride. diva-portal.orglibretexts.org

Hydrolysis: The initial step is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 7-bromoquinoline-2-carboxylic acid. sigmaaldrich.comsigmaaldrich.com This is typically achieved under basic conditions (e.g., using sodium hydroxide) followed by acidic workup.

Formation of Acid Chloride: The resulting carboxylic acid is then converted to the highly reactive 7-bromoquinoline-2-carbonyl chloride. This is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. diva-portal.orglibretexts.org

Amidation: The acid chloride readily reacts with a primary or secondary amine in what is known as the Schotten-Baumann reaction. diva-portal.org This reaction is typically rapid and high-yielding, often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org

This method is broadly applicable and provides a reliable pathway to a wide range of substituted amides. libretexts.orgnih.gov

Table 3: Acid Chloride Mediated Amidation Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Hydrolysis | This compound | 1. NaOH (aq) 2. HCl (aq) | 7-bromoquinoline-2-carboxylic acid |

| 2. Acyl Chloride Formation | 7-bromoquinoline-2-carboxylic acid | Thionyl chloride (SOCl₂) | 7-bromoquinoline-2-carbonyl chloride |

| 3. Amidation | 7-bromoquinoline-2-carbonyl chloride | Ammonia (NH₃) | 7-bromoquinoline-2-carboxamide |

Reduction to Alcohol and Aldehyde

The ester group of this compound can be reduced to yield the corresponding primary alcohol, which can be further transformed into the aldehyde, two key functional groups in organic synthesis.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent primarily used for the reduction of aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.com While it is generally less reactive towards esters, the reduction of esters to primary alcohols using NaBH₄ is possible, though often slower and requiring specific conditions. commonorganicchemistry.comyoutube.com The reaction is typically carried out in alcoholic solvents like methanol or ethanol, or in solvent mixtures such as THF/methanol. commonorganicchemistry.comresearchgate.netresearchgate.net Under these conditions, this compound can be converted to the corresponding primary alcohol, (7-bromoquinolin-2-yl)methanol. The use of NaBH₄ offers the advantage of chemoselectivity, as it typically does not reduce other functional groups like carboxylic acids or amides under normal conditions. commonorganicchemistry.commasterorganicchemistry.com

Table 4: Reduction of Ester to Primary Alcohol

| Starting Material | Reducing Agent | Solvent System | Product |

| This compound | Sodium borohydride (NaBH₄) | THF/Methanol | (7-bromoquinolin-2-yl)methanol |

The primary alcohol, (7-bromoquinolin-2-yl)methanol, obtained from the reduction step, can be selectively oxidized to the corresponding aldehyde, 7-bromoquinoline-2-carbaldehyde. Achieving this transformation without over-oxidation to the carboxylic acid requires the use of mild and selective oxidizing agents. organic-chemistry.org A widely used method is the TEMPO-catalyzed oxidation, which uses (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. d-nb.info This method is known for its high selectivity for the conversion of primary alcohols to aldehydes. d-nb.info Other modern oxidation protocols, such as those using hypervalent iodine reagents or Swern oxidation, can also be employed to achieve this selective transformation. d-nb.info

Table 5: Selective Oxidation of Alcohol to Aldehyde

| Starting Material | Reagent System | Product |

| (7-bromoquinolin-2-yl)methanol | TEMPO (cat.), Sodium hypochlorite | 7-bromoquinoline-2-carbaldehyde |

Reactivity of the Quinoline Heterocycle

The chemical behavior of this compound is dictated by the interplay of its constituent parts: the electron-deficient quinoline ring system, the deactivating bromo-substituent on the benzene (B151609) portion, and the deactivating ester group on the pyridine (B92270) portion. Quinoline itself is a weak tertiary base, and its reactions often parallel those of benzene and pyridine. nih.gov

The quinoline nucleus is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire heterocyclic system. researchgate.net Consequently, electrophilic attack preferentially occurs on the more activated carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. researchgate.net In the case of this compound, the benzene ring is the primary site for such reactions.

The position of electrophilic attack on the this compound ring is governed by the combined directing effects of the existing substituents and the inherent reactivity of the quinoline system.

Quinoline Nitrogen: The nitrogen atom strongly deactivates the pyridine ring towards electrophiles. Electrophilic substitution on the benzene ring is favored, typically at positions 5 and 8. researchgate.net

Methyl Carboxylate Group (-COOCH₃) at C-2: As a carbonyl-containing group, the ester is a moderately deactivating, meta-director. organicchemistrytutor.comlibretexts.org This effect further deactivates the pyridine ring (positions 3 and 4 relative to the ester) and the benzene ring (position 8).

Bromine Atom (-Br) at C-7: Halogens are a unique class of substituents that are weakly deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub The deactivation stems from their inductive electron withdrawal, while the directing effect is due to the ability of their lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance. organicchemistrytutor.compressbooks.pub

Considering these factors, the bromine atom at position 7 directs incoming electrophiles to its ortho-positions (C-6 and C-8) and its para-position (C-5). The inherent preference of the quinoline ring for substitution at C-5 and C-8 aligns with the directing effect of the bromine. The C-2 ester group deactivates the ring but does not override the directing influence on the benzenoid ring. Therefore, electrophilic attack is most likely to occur at positions 5, 6, and 8.

Table 1: Summary of Directing Effects on the Benzene Ring of this compound

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can react with various electrophiles. For instance, in the presence of strong acids, the nitrogen is protonated to form a quinolinium salt. nih.gov It can also undergo alkylation when treated with alkyl halides, leading to the formation of N-alkyl quinolinium salts. cutm.ac.in

The quinoline ring system can be subjected to both oxidation and reduction reactions, with the specific outcome being highly dependent on the reagents and reaction conditions employed. researchgate.net The benzene ring is generally more resistant to oxidation than the pyridine ring. Conversely, the pyridine ring is more susceptible to reduction.

The quinoline nitrogen can be oxidized to form a quinoline N-oxide. This transformation is typically achieved by treating the quinoline derivative with a peroxy acid, such as peracetic acid. cutm.ac.in The reaction involves the transfer of an oxygen atom to the nitrogen, forming a new N-O bond. These N-oxides are versatile intermediates that can undergo subsequent rearrangements or be used to modify the reactivity of the quinoline ring. semanticscholar.org

The pyridine ring of the quinoline system can be selectively reduced to afford a 1,2,3,4-tetrahydroquinoline (B108954). This is a common transformation achieved through catalytic hydrogenation. organic-chemistry.orgnih.gov The reaction requires a catalyst, often a transition metal, and a source of hydrogen. Various catalytic systems have been developed for this purpose, demonstrating broad applicability. organic-chemistry.orgnih.gov The presence of a bromine substituent on the benzene ring is generally well-tolerated during this type of reduction. researchgate.net The process involves the addition of two moles of hydrogen across the C2=C3 and C4=N double bonds of the pyridine moiety. Dihydroquinolines are presumed to be intermediates in the full reduction to tetrahydroquinolines. nih.gov

Table 2: Selected Catalytic Systems for the Hydrogenation of Quinolines

Table of Mentioned Compounds

Oxidation and Reduction Chemistry of the Ring System

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step, represent a highly efficient strategy in organic synthesis. These sequences allow for the construction of complex molecular architectures from simpler precursors in a single operation, often with high atom economy and stereoselectivity. While specific tandem or cascade reactions commencing directly from this compound are not extensively documented in the reviewed literature, the quinoline scaffold itself is a prominent participant and product of such elegant reaction pathways. The principles of these reactions can be applied to understand the potential transformations of quinoline derivatives.

One notable approach to synthesizing highly substituted quinolines involves a tandem ynamide benzannulation/iodocyclization strategy. nih.govacs.orgresearchgate.net This two-stage process begins with the reaction of N-propargyl-substituted ynamides with cyclobutenones or diazo ketones, which proceeds through a cascade of several pericyclic reactions to form multiply substituted aniline derivatives. nih.govresearchgate.net In the subsequent step, triflate derivatives of the resulting phenolic products undergo a Larock cyclization upon exposure to iodine, leading to the formation of the quinoline core. nih.govresearchgate.net This methodology highlights a sophisticated cascade process for assembling the quinoline system.

Another powerful strategy involves auto-tandem catalysis for the synthesis of substituted quinolines from aldimines and electron-rich olefins. acs.org This process utilizes a catalyst, such as triflimide (Tf₂NH), to first promote a Povarov reaction (a formal aza-Diels-Alder reaction) to yield a 1,2,3,4-tetrahydroquinoline intermediate. acs.org The same catalyst then facilitates the subsequent oxidation of this intermediate to the corresponding aromatic quinoline. acs.org This type of reaction cascade, where a single catalyst promotes two mechanistically distinct transformations, is a hallmark of elegant and efficient synthesis. acs.org

Furthermore, the synthesis of tetrahydroquinolines can be achieved through a one-pot tandem reaction involving a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. rsc.org This approach has been demonstrated using a bifunctional metal-organic framework supported palladium nanoparticle catalyst (Pd/UiO-66(HCl)). rsc.org The catalyst facilitates the initial condensation between 2-nitrobenzaldehydes and acetophenones, followed by the reductive cyclization to form the tetrahydroquinoline ring system. rsc.org Operando NMR studies have been instrumental in observing the reaction intermediates and understanding the reaction network of such tandem processes. rsc.org

Table 1: Examples of Tandem and Cascade Reactions for Quinoline Synthesis

| Reaction Type | Starting Materials | Key Intermediates | Product Type | Catalyst/Reagent | Ref |

| Ynamide Benzannulation/Iodocyclization | N-propargyl-substituted ynamides, Cyclobutenones/Diazo ketones | Substituted aniline derivatives | Highly substituted quinolines | Iodine | nih.govresearchgate.net |

| Auto-Tandem Povarov/Oxidation | Arylaldimines, Electron-rich olefins | 1,2,3,4-Tetrahydroquinolines | Substituted quinolines | Tf₂NH, TfOH, Lewis acids | acs.org |

| Tandem Claisen-Schmidt/Reductive Cyclization | 2-Nitrobenzaldehydes, Acetophenones | Hydroxylamine species, Dihydroquinoline | Substituted tetrahydroquinolines | Pd/UiO-66(HCl) | rsc.org |

Advanced Derivatization and Functionalization Strategies Utilizing Methyl 7 Bromoquinoline 2 Carboxylate

Incorporation into Complex Molecular Architectures

The bifunctional nature of methyl 7-bromoquinoline-2-carboxylate makes it an excellent building block for constructing larger, more intricate molecular frameworks, including spirocycles, fused rings, and macrocycles. These complex architectures are of significant interest in medicinal chemistry as they can present unique three-dimensional shapes for interacting with biological targets.

Spiro- and fused-ring systems containing a quinoline (B57606) core are found in various biologically active natural products and synthetic compounds. researchgate.net Strategies to synthesize these structures using this compound often involve a multi-step sequence where one functional group is used to build a chain that can subsequently cyclize onto another part of the molecule.

For instance, the ester at the C2 position can be converted into a nucleophilic or electrophilic center. This new functionality can then participate in an intramolecular reaction, potentially involving a group installed at the C7 position, to form a new fused ring. nih.gov Similarly, a substituent can be built off the C2 position that cyclizes to form a spirocyclic center at an adjacent position on the quinoline core. nih.gov

Macrocycles, cyclic molecules containing 12 or more atoms, are an important class of compounds in drug discovery. nih.gov this compound is a suitable precursor for macrocyclization reactions. It can be elaborated at both the C7 and C2 positions to create long-chain linear molecules with reactive termini. An intramolecular cyclization reaction, such as a ring-closing metathesis (RCM) or an intramolecular cross-coupling, can then be used to form the macrocyclic ring. cam.ac.uk

Alternatively, the molecule can be used in intermolecular reactions. For example, two molecules of a derivatized quinoline could be linked together in a head-to-tail fashion to form a larger cyclic dimer. nih.gov A common strategy involves converting the ester to a carboxylic acid and the bromine to an amino group via Buchwald-Hartwig amination, creating a linear amino acid-like precursor that can be dimerized and cyclized. researchgate.net

Design and Synthesis of Advanced Chemical Probes

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. elifesciences.org They often contain three key components: a recognition element that binds the target, a reporter group (like a fluorophore or biotin tag) for detection, and a linker.

This compound can be an excellent starting point for the synthesis of such probes. The quinoline core itself can act as the recognition element, as quinolines are known to interact with various biological targets. The C7 position is an ideal site to attach a reporter group, for example, by coupling a fluorescent boronic acid derivative via a Suzuki reaction. The C2-ester can be modified to introduce a linker, which might terminate in a reactive group designed to covalently bind to the target protein, or it could be used to attach solubility-enhancing moieties. nih.gov This modular design allows for the systematic variation of each component to optimize the probe's performance for a specific biological application.

Fluorescent Quinolines via Bromine Functionalization

The bromine atom at the 7-position of this compound is amenable to substitution reactions, providing a direct route to introduce functionalities that can impart fluorescence to the quinoline core. A notable example is the synthesis of fluorescent probes for biological imaging.

In one study, this compound was a key starting material in the synthesis of a fluorescent analog of the aminosteroid derivative RM-581, which has shown potent cytotoxic activity against various cancer cells. To create a fluorescent version of this compound, named RM-581-Fluo, a dimethylamino group was introduced at the 7-position of the quinoline moiety. This transformation was achieved by reacting 7-(dimethylamino)quinoline-2-carboxylic acid, prepared from this compound, with a steroidal precursor. The resulting compound, RM-581-Fluo, exhibited yellow fluorescence, allowing for its tracking within cells. This research highlights how the bromine at the 7-position can be readily displaced to install a fluorophore-modifying group, demonstrating a practical application of this functionalization strategy in the development of tools for cell biology. rsc.org

Table 1: Synthesis of Fluorescent Quinoline Derivative RM-581-Fluo

| Starting Material | Reagent | Resulting Functional Group | Application |

|---|

Bifunctional Chelating Agents

The development of bifunctional chelating agents is a significant area of research, particularly for applications in nuclear medicine for radioimaging and radiotherapy. These molecules consist of a chelating unit that can strongly bind to a metal ion and a reactive functional group that allows for conjugation to a biomolecule, such as an antibody or peptide.

Stereoselective Transformations

Stereoselective synthesis is a critical aspect of modern drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. The quinoline core is a common motif in many chiral pharmaceuticals.

Asymmetric Hydrogenation of Quinoline-2-carboxylate Esters

Asymmetric hydrogenation is a powerful method for the enantioselective reduction of unsaturated bonds, including the C=N bond within the quinoline ring system, to produce chiral saturated heterocycles. This transformation typically requires the use of a chiral catalyst.

The scientific literature contains numerous examples of the asymmetric hydrogenation of various substituted quinolines to yield chiral tetrahydroquinolines. dicp.ac.cnnih.govnih.govacs.orgdicp.ac.cnpku.edu.cnnih.govnih.govnih.govnih.govrsc.org These reactions often employ catalysts based on iridium, rhodium, or ruthenium complexed with chiral ligands. However, specific studies focusing on the asymmetric hydrogenation of this compound or other quinoline-2-carboxylate esters are not prominently featured in the available research. The presence of the carboxylate group at the 2-position can influence the electronic properties and coordination of the substrate to the metal catalyst, potentially requiring tailored catalytic systems. While the general methodology for asymmetric hydrogenation of quinolines is well-established, its direct application to this specific substrate remains an area for further investigation.

Diastereoselective Synthesis of Quinoline Derivatives

Diastereoselective reactions are employed to control the formation of multiple stereocenters in a molecule relative to each other. This is crucial when synthesizing complex molecules with multiple chiral centers.

The synthesis of quinoline derivatives with specific diastereomeric outcomes has been explored through various synthetic strategies. iipseries.orgacs.org These methods often involve cycloaddition reactions, rearrangements, or nucleophilic additions to chiral precursors or in the presence of chiral auxiliaries. While these general approaches for the diastereoselective synthesis of quinolines and tetrahydroquinolines are documented, specific examples that utilize this compound as a starting material to create new stereocenters in a diastereoselective manner are not described in the currently accessible scientific literature. The functional groups on this compound could potentially be used to direct the stereochemical outcome of reactions at other positions, but this potential has not been explicitly realized in published research.

Applications in Synthetic Organic Chemistry

Intermediate in the Synthesis of Organic Scaffolds

The compound's structure is particularly amenable to the construction of diverse molecular frameworks, making it a staple in synthetic endeavors aimed at producing novel organic compounds.

The quinoline (B57606) core is a foundational element of quinolone structures. Synthetic routes often involve the modification of quinoline precursors to generate these analogues. Methyl 7-bromoquinoline-2-carboxylate can serve as a key starting material in this context. For instance, the 7-bromo position can be functionalized through various cross-coupling reactions, while the ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. A related intermediate, 7-bromoquinolin-2(1H)-one, is utilized in the synthesis of 7-bromo-2-chloroquinoline, a versatile precursor for further derivatization. Palladium-catalyzed reactions, such as the Heck and Buchwald-Hartwig amination, are instrumental in the synthesis of quinolin-2(1H)-ones from bromo-substituted precursors, demonstrating a pathway through which analogues can be constructed. nih.gov

In modern chemical synthesis, the creation of compound libraries is essential for screening and discovery. This compound is an ideal scaffold for generating such libraries due to its multiple points of diversification. The bromine atom at the 7-position is particularly useful for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the attachment of a wide array of aryl and heteroaryl groups. wikipedia.orglibretexts.org This approach has been used as a diversification step in the preparation of compound libraries from other bromo-substituted heterocycles. nih.gov Furthermore, the bromine can be displaced through nucleophilic aromatic substitution, enabling the introduction of various amines, alcohols, and thiols to create a diverse set of molecules from a single starting scaffold. mdpi.com The ester group at the 2-position provides another handle for modification, such as conversion to amides or other functional groups.

The construction of larger, fused-ring systems is a significant area of organic synthesis. This compound can be employed as a starting point for creating polycyclic aromatic nitrogen heterocycles. Intramolecular cross-coupling reactions are a powerful strategy for this purpose. For example, by first attaching a suitable coupling partner to the quinoline core (e.g., via modification of the ester group or through a reaction at another position), a subsequent intramolecular Heck or Suzuki reaction involving the 7-bromo position can facilitate ring closure, leading to the formation of a new fused ring. This strategy is widely used in the synthesis of complex polycyclic systems. nih.govyoutube.com The synthesis of quinolines fused to other rings, such as furo[3,2-c]quinolin-4(5H)-one, has been achieved through sequential palladium-catalyzed reactions starting from bromo-nitroaromatics, illustrating a viable pathway for creating polycyclic structures from bromo-substituted precursors. nih.gov

Role in Methodological Development

Beyond its use in building specific molecules, this compound plays a role in the fundamental development of new synthetic methods and catalytic systems.

The development of new chemical reactions often relies on testing the proposed methodology on a range of substrates to establish its scope and limitations. Aryl bromides are common substrates for this purpose, particularly in the realm of transition-metal catalysis. beilstein-journals.org this compound, with its bromo-substituted heteroaromatic ring, serves as an excellent substrate for exploring and optimizing new palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, Stille, and Sonogashira couplings. wikipedia.orgyoutube.com The electronic properties of the quinoline ring system and the presence of the ester functional group can influence the reactivity of the C-Br bond, providing valuable insights into the mechanism and applicability of a new transformation. The development of palladium-catalyzed carboxylation reactions, for example, utilizes aryl halides to incorporate CO2, showcasing how such substrates are pivotal in discovering novel transformations. mdpi.com

The search for more efficient, stable, and cost-effective catalysts is a constant focus in organic chemistry. New catalysts must be evaluated against existing ones, and this requires the use of standard or "benchmark" substrates to provide a reliable comparison of performance. Bromo-substituted heterocycles are frequently used for this purpose. For example, 3-bromoquinoline (B21735) has been used as a model substrate to optimize catalysts for challenging Suzuki-Miyaura couplings between two heteroaryl substrates. nih.gov this compound is a suitable benchmark compound for evaluating new catalysts, especially for palladium-catalyzed reactions. By performing a standard reaction (e.g., a Suzuki coupling with phenylboronic acid) with a new catalyst, key performance indicators can be measured and compared.

The following table illustrates how data from such a benchmark reaction could be presented:

| Catalyst System | Precatalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |

| Catalyst A (New) | 0.1 | XPhos | K3PO4 | Dioxane | 100 | 2 | 95 | 950 |

| Catalyst B (Standard) | 1 | PPh3 | K2CO3 | Toluene | 110 | 12 | 85 | 85 |

| Catalyst C (Standard) | 0.5 | dppf | Cs2CO3 | DMF | 100 | 8 | 90 | 180 |

Contributions to Material Science Precursors

This compound is a bifunctional molecule, possessing a quinoline core substituted with a bromine atom and a methyl ester group. These features make it a versatile precursor for more complex molecular architectures. The quinoline ring system itself is known for its thermal stability and electronic properties, while the bromine and ester functionalities serve as reactive handles for further chemical transformations. The strategic placement of the bromine atom at the 7-position and the carboxylate at the 2-position allows for regioselective reactions, enabling precise control over the final structure of the target material.

Components for Optoelectronic Materials (excluding specific material properties)

The development of organic optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), relies on molecules with extensive π-conjugated systems. tandfonline.com this compound is a promising candidate for constructing such systems. The bromine atom at the 7-position is a key functional group that facilitates transition-metal-catalyzed cross-coupling reactions.

Notably, palladium-catalyzed reactions like the Suzuki-Miyaura coupling (with organoboron reagents) and the Sonogashira coupling (with terminal alkynes) are powerful methods for forming new carbon-carbon bonds. libretexts.orgorganic-chemistry.org By reacting this compound with suitable coupling partners, chemists can extend the π-conjugation of the quinoline core. This process allows for the synthesis of larger, more complex aromatic and heteroaromatic structures, which are the fundamental components of many organic semiconductors. For instance, coupling with arylboronic acids can lead to bi-aryl or poly-aryl systems, while coupling with alkynes introduces linear rigidity and further extends the electronic network. libretexts.org The quinoline moiety itself can impart desirable electron-transporting characteristics to the resulting material.

Table 1: Potential Cross-Coupling Reactions for Precursor Synthesis

| Reaction Type | Coupling Partner | Potential Product Structure | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Methyl 7-arylquinoline-2-carboxylate | Forms C-C bonds to create bi-aryl systems, extending π-conjugation. |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Methyl 7-(alkynyl)quinoline-2-carboxylate | Introduces linear, rigid C≡C units into the molecular backbone. researchgate.netresearchgate.net |

| Heck Coupling | Alkene (CH₂=CHR') | Methyl 7-(alkenyl)quinoline-2-carboxylate | Forms C-C bonds with alkenes to create styryl-type derivatives. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Methyl 7-(amino)quinoline-2-carboxylate | Introduces nitrogen-based functional groups, modifying electronic properties. |

Precursors for Polymeric Quinoline Derivatives

Quinoline-based polymers are a class of materials known for their high thermal stability and unique electronic properties, making them subjects of research for high-performance applications. tandfonline.comacs.org this compound can be envisioned as a valuable monomer for the synthesis of such polymers.

The presence of the bromine atom allows for polycondensation reactions via cross-coupling. For example, a self-coupling reaction under conditions like those of a Yamamoto or Ullmann coupling could theoretically produce poly(quinoline-2-carboxylate-7-yl). More controllably, by first converting the methyl ester to another functional group (or vice versa with the bromo-group), a classic A-B type monomer can be generated. Alternatively, it can act as a comonomer in polymerization with a bifunctional coupling partner, such as a diboronic acid, to create alternating copolymers. acs.org

Furthermore, the methyl ester group at the 2-position offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in polyester (B1180765) or polyamide synthesis. sigmaaldrich.com Another route involves the synthesis of side-chain quinoline polymers, where the quinoline moiety is attached to a polymerizable backbone like a methacrylate, which can be achieved after initial functionalization of the quinoline core. tandfonline.com This versatility allows for the creation of a wide array of polymeric structures where the specific properties of the quinoline ring are incorporated into a larger macromolecular framework.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1267641-04-2 bldpharm.com |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| Appearance | Solid (predicted) |

| Key Functional Groups | Quinoline, Bromo-substituent, Methyl Ester |

Computational and Theoretical Investigations

Electronic Structure and Reactivity Studies

The electronic environment of the quinoline (B57606) ring system is significantly affected by the nature and position of its substituents. Halogens, such as bromine, are known to exert considerable electronic effects that modulate the reactivity of the entire molecule.

DFT has become a standard theoretical method for investigating the structural and electronic properties of quinoline derivatives. nih.gov These calculations allow for the optimization of molecular geometries to their most stable states and provide crucial data on electronic distribution and reactivity. nih.gov

The presence of a bromine atom at the C-7 position of the quinoline ring, as in Methyl 7-bromoquinoline-2-carboxylate, is anticipated to have a significant impact on the molecule's electron density distribution. Bromine is an electronegative atom and typically exerts an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic system to which it is attached.

Studies on highly brominated quinolines have shown that substituents on the quinoline ring play a crucial role in determining their chemical properties. nih.gov For instance, the presence of electron-withdrawing groups like nitro groups in conjunction with halogens can significantly reduce the electron density of the quinoline scaffold. nih.gov This reduction in electron density can, in turn, influence the molecule's susceptibility to nucleophilic attack. nih.gov In a study on 6,8-dibromo-5-nitroquinoline, the synergistic electron-withdrawing impact of both bromine and nitro substitutions was highlighted as a key factor in its observed reactivity. nih.gov

DFT calculations are instrumental in predicting the most probable sites for electrophilic and nucleophilic attacks. This is often achieved through the analysis of the molecule's frontier molecular orbitals and molecular electrostatic potential (MEP).

In studies of various quinoline derivatives, the distribution of charge density, as visualized through HOMO and LUMO diagrams, indicates the likely regions of reactivity. rsc.org For a molecule like this compound, the electron-withdrawing bromine atom and the ester group at the 2-position would be expected to influence the electrophilicity and nucleophilicity of different atoms in the quinoline ring. Generally, the nitrogen atom in the quinoline ring is a site of protonation and interaction with electrophiles, a reactivity that can be modulated by substituents. acs.org

The reactivity of quinoline-4-carboxylic acids has been shown to be dependent on the electronic nature of the aniline (B41778) precursors in their synthesis, with electron-deficient anilines presenting challenges. nih.govacs.org This underscores the sensitivity of the quinoline system's reactivity to electronic perturbations.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

In a theoretical study on a series of tunable quinoline derivatives, the HOMO and LUMO distributions were calculated. It was observed that in some derivatives, the HOMO was localized on a substituted aryl ring and to a lesser extent on the quinoline ring, while the LUMO's charge density was concentrated on the quinoline ring itself. rsc.org This separation of frontier orbitals has implications for intramolecular charge transfer and the molecule's photophysical properties.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Quinolines (Analogous Systems)

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Tunable Quinoline Derivatives | Varies | Varies | Varies | rsc.org |

Note: Specific values for this compound are not available. The table illustrates the type of data obtained from DFT studies on related quinoline derivatives.

Beyond FMO analysis, various quantum chemical descriptors derived from DFT calculations can be used to predict reactivity. These include electronegativity (χ), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.govrsc.org

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO gap is indicative of a hard molecule. rsc.org

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, a study on a series of quinoline derivatives utilized these descriptors to understand their properties. rsc.org

Table 2: Calculated Quantum Chemical Descriptors for a Representative Quinoline Derivative (Analogous System)

| Descriptor | Value |

| Electronegativity (χ) | Varies |

| Chemical Hardness (η) | Varies |

| Chemical Potential (μ) | Varies |

| Electrophilicity Index (ω) | Varies |

Note: This table is illustrative of the types of descriptors calculated in DFT studies of quinoline derivatives, as specific data for this compound is not available in the reviewed literature.

Density Functional Theory (DFT) Calculations

Reaction Mechanism Elucidation

Theoretical studies can provide detailed insights into reaction mechanisms, including the structures of transition states and the energies of reaction pathways. While a specific mechanistic study for reactions involving this compound was not found, research on the reactivity of related systems offers valuable parallels.